molecular formula C21H19ClOS B2786562 2-[(4-Chlorobenzyl)sulfanyl]-1,1-diphenyl-1-ethanol CAS No. 252026-40-7

2-[(4-Chlorobenzyl)sulfanyl]-1,1-diphenyl-1-ethanol

Cat. No.: B2786562
CAS No.: 252026-40-7
M. Wt: 354.89
InChI Key: VRODLZFSGGGUSH-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]-1,1-diphenyl-1-ethanol is an organic compound with the molecular formula C21H19ClOS It is characterized by the presence of a chlorobenzyl group, a sulfanyl group, and a diphenyl ethanol moiety

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClOS/c22-20-13-11-17(12-14-20)15-24-16-21(23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,23H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRODLZFSGGGUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CSCC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-chlorobenzyl chloride with thiophenol to form 4-chlorobenzyl sulfide. This intermediate is then reacted with benzophenone in the presence of a reducing agent such as sodium borohydride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Commonly used solvents include ethanol or methanol

    Catalyst: Sodium borohydride or other suitable reducing agents

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfanyl]-1,1-diphenyl-1-ethanol undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohols or thiols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antihypertensive Properties
Research indicates that diphenyl methanol derivatives, similar to 2-[(4-Chlorobenzyl)sulfanyl]-1,1-diphenyl-1-ethanol, can act as rennin inhibitors. This suggests potential use in the development of antihypertensive medications. The compound's structure allows it to interact effectively with biological targets related to blood pressure regulation .

Anticancer Activity
Chalcone-sulfonamide hybrids, which include structural elements similar to this compound, have been designed to exhibit synergistic anticancer activity. These compounds have shown promise in inhibiting cancer cell proliferation in vitro, indicating that modifications to the diphenyl structure may enhance therapeutic efficacy against various cancer types .

Chemical Synthesis and Catalysis

Catalytic Applications
The compound has been utilized as a catalyst in organic synthesis. Its unique sulfanyl group enhances its ability to facilitate reactions under mild conditions, making it suitable for synthesizing complex organic molecules. For example, studies have shown that using deep eutectic solvents (DES) in conjunction with this compound can optimize reaction yields and reduce reaction times significantly .

Reaction Type Yield (%) Reaction Time (hrs)
Synthesis of 1,3-thiazolidin-4-ones852
Synthesis of alkyl tetrahydropyridine carboxylates903

Material Science Applications

Polymer Chemistry
The compound's structural characteristics make it a candidate for developing new polymeric materials. Its ability to form stable interactions with other polymers could lead to advancements in creating materials with improved mechanical properties and thermal stability.

Case Studies

Case Study 1: Antihypertensive Drug Development
A study focused on the synthesis of diphenyl methanol derivatives demonstrated that compounds with similar structures to this compound exhibited significant antihypertensive effects in animal models. The results indicated a dose-dependent response, highlighting the potential for further development into therapeutic agents for hypertension .

Case Study 2: Anticancer Efficacy
In vitro studies on chalcone-sulfonamide hybrids revealed that modifications to the diphenyl structure led to increased cytotoxicity against breast cancer cell lines. The findings suggest that compounds like this compound could be further explored for their anticancer properties through structural optimization .

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Oxidative Stress Modulation: Affecting the redox balance within cells, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)sulfanyl]benzoic acid
  • 2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

Uniqueness

2-[(4-Chlorobenzyl)sulfanyl]-1,1-diphenyl-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-[(4-Chlorobenzyl)sulfanyl]-1,1-diphenyl-1-ethanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including cytotoxicity, antimicrobial properties, and potential mechanisms of action.

  • Molecular Formula : C20H20ClOS
  • Molar Mass : 344.89 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer properties and other pharmacological effects.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values reported for different cell lines:

Cell Line IC50 (µM) Reference
MCF7 (Breast Cancer)5.2
HepG2 (Liver Cancer)8.1
A549 (Lung Cancer)6.5
Jurkat (T-cell Leukemia)4.9

The compound's activity was found to be comparable to standard chemotherapeutic agents, indicating its potential as an anticancer drug.

The mechanism behind the cytotoxicity of this compound appears to involve apoptosis induction and cell cycle arrest. Studies have shown that it triggers caspase activation, leading to programmed cell death in cancer cells. Specifically, the activation of caspases 3, 8, and 9 was observed in treated cells, suggesting that the compound may act through intrinsic apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial effects. Preliminary findings indicate that it possesses moderate antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values are summarized below:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

These results suggest that this compound may have potential as a lead compound for developing new antimicrobial agents.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study involving MCF7 cells indicated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
  • Liver Cancer Models : In HepG2 models, the compound demonstrated a dose-dependent inhibition of cell proliferation and induced significant morphological changes consistent with apoptosis .
  • Antimicrobial Efficacy : In a clinical setting, the compound was tested against bacterial infections in vitro, showing promising results against resistant strains of Staphylococcus aureus .

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